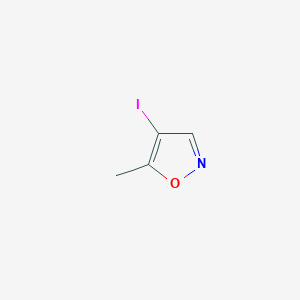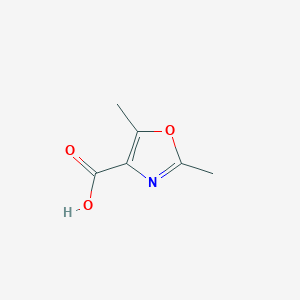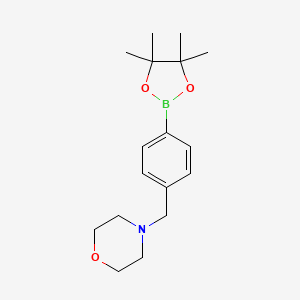![molecular formula C10H16ClNO2 B1306294 Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester CAS No. 438581-53-4](/img/structure/B1306294.png)
Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
The synthesis of chiral compounds with the skeleton of acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-6-yl ester has shown significant influence on muscarinic activity. Researchers synthesized these compounds to study the structure-activity relationship, highlighting the compound's potential in the development of muscarinic receptor agonists or antagonists (Yin-yao Niu & Yang Lu, 2003).
Novel Conformationally Constrained Dipeptide Isosteres
Another area of research involves the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, resulting in a novel class of conformationally constrained dipeptide isosteres. These compounds are based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid (named BTAa), showcasing innovative approaches to peptide mimicry and drug design (A. Guarna et al., 1999).
Plant Metabolite Synthesis
Research also extends to the synthesis of 12-oxophytodienoic acid (12-oxoPDA) and compounds of its enzymic degradation cascade in plants as their methyl esters. This work contributes to understanding plant metabolites derived from linolenic acid, highlighting the chemical's role in plant biology and potential applications in agricultural science (L. Crombie & K. Mistry, 1991).
Solvolysis Studies
The solvolysis of bicyclo[3.2.1]oct-2-en-8-yl p-toluenesulfonates provided insights into the mechanisms of solvolysis reactions, contributing to the field of organic chemistry and the understanding of reaction dynamics and mechanisms (N. Lebel & L. A. Spurlock, 1964).
Medicinal Chemistry Applications
In medicinal chemistry, efficient microwave-assisted direct radiosynthesis of selective dopamine transporter ligands indicates the compound's potential use in developing diagnostic and therapeutic agents targeting the dopamine system (P. Riss & F. Roesch, 2009).
Safety and Hazards
Mecanismo De Acción
Target of action
Compounds with the 8-azabicyclo[3.2.1]octane scaffold, like “(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate”, are often found in the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of action
The exact mode of action of “(8-methyl-8-azabicyclo[32Tropane alkaloids often interact with various types of receptors in the body, such as muscarinic acetylcholine receptors .
Biochemical pathways
Without specific information on “(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate”, it’s hard to say which biochemical pathways it might affect. Tropane alkaloids, however, often affect neurotransmitter signaling pathways .
Result of action
The molecular and cellular effects of “(8-methyl-8-azabicyclo[32Tropane alkaloids can have various effects depending on their specific targets .
Análisis Bioquímico
Biochemical Properties
Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester plays a significant role in biochemical reactions, particularly in the hydrolysis of esters. It interacts with various enzymes, including liver carboxylesterase 1, which hydrolyzes aromatic and aliphatic esters . This interaction is crucial for the detoxification of xenobiotics and the activation of ester and amide prodrugs . The compound’s ability to hydrolyze esters but not amides or fatty acids highlights its specificity in biochemical reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with muscarinic cholinergic receptors has been studied, showing its potential impact on cell signaling pathways . Additionally, its role in hydrolyzing esters can affect cellular metabolism by altering the availability of specific metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to liver carboxylesterase 1, leading to the hydrolysis of esters . This interaction is essential for the detoxification of xenobiotics and the activation of ester and amide prodrugs . The compound’s specificity for esters over amides and fatty acids is due to its unique structure, which allows it to fit into the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable at room temperature . Its degradation over time can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively hydrolyzes esters without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of esters. It interacts with liver carboxylesterase 1, which plays a role in the detoxification of xenobiotics and the activation of ester and amide prodrugs . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported across cell membranes and distributed within various tissues . Its localization and accumulation within specific cellular compartments can affect its biochemical properties and cellular effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in hydrolyzing esters and modulating cellular metabolism .
Propiedades
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-12-7-2-3-8(12)5-9(4-7)14-10(13)6-11/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGJYAUYFEGMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389896 |
Source


|
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438581-53-4 |
Source


|
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)
![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)

